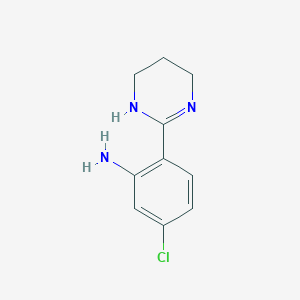

5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline

Beschreibung

5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is a substituted aniline derivative featuring a partially saturated pyrimidine ring at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Key structural attributes include:

- Aromatic core: A benzene ring with an electron-donating amino (-NH₂) group.

- Substituents: A chlorine atom (electron-withdrawing) and a 1,4,5,6-tetrahydropyrimidin-2-yl group (partially saturated, containing two nitrogen atoms).

The tetrahydropyrimidine moiety introduces conformational flexibility and basicity, distinguishing it from fully aromatic pyrimidine derivatives.

Eigenschaften

Molekularformel |

C10H12ClN3 |

|---|---|

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

5-chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline |

InChI |

InChI=1S/C10H12ClN3/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6H,1,4-5,12H2,(H,13,14) |

InChI-Schlüssel |

OKNJUUMZIIOUJH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(=NC1)C2=C(C=C(C=C2)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of N-arylitaconimides with carboximidamides. This method includes a cascade reaction that encompasses the aza-Michael addition of carboximidamides to N-arylitaconimides, followed by the recyclization of intermediates to form dihydropyrimidine acetanilides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline and its analogs, focusing on substituent effects, physicochemical properties, and synthetic routes.

Table 1: Comparative Analysis of Structural Analogs

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Tetrahydropyrimidine vs. Pyrimidine: The target compound’s partially saturated pyrimidine ring reduces aromaticity compared to 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (fully aromatic pyrimidine). Tetrazole vs. Tetrahydropyrimidine: 5-Chloro-2-(1H-tetrazol-5-yl)aniline replaces the pyrimidine with a tetrazole ring, a bioisostere for carboxylic acids. This substitution improves metabolic stability but reduces basicity . Fluorine and Piperidine Effects: The 2-fluoro and piperidine groups in 5-chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline introduce electronegativity and basicity, respectively, which may influence pharmacokinetics (e.g., blood-brain barrier penetration) .

Synthetic Methodologies

- Patent-Based Routes : The target compound’s synthesis likely mirrors methods for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline, involving nucleophilic substitution or cross-coupling reactions followed by HPLC purification .

- Reductive Amination : Compounds like N-Benzyl-2-(1-(phenylsulfonyl)-1,4,5,6-tetrahydropyridin-3-yl)aniline () employ NaBH(OAc)₃ for reductive amination, a strategy adaptable to the target compound’s tetrahydropyrimidine moiety .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s molecular weight (234.7 g/mol) is intermediate between smaller tetrazole derivatives (203.6 g/mol) and bulkier piperidine-containing analogs (242–264 g/mol). This balance may optimize bioavailability.

- Chromatographic Behavior : The HPLC retention time of 0.75 minutes for 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline suggests higher polarity compared to the target compound, which likely elutes later due to reduced aromaticity .

Potential Applications Medicinal Chemistry: The tetrahydropyrimidine group in the target compound could serve as a kinase inhibitor scaffold, analogous to pyrimidine-based drugs.

Biologische Aktivität

5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline has the molecular formula . The compound features a chloro substituent on an aniline moiety and a tetrahydropyrimidine ring. This combination is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds with similar structures to 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of pathogens.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Mechanism |

|---|---|---|

| Oxantel | Anthelmintic | Disruption of helminth metabolism |

| 1-(2-Chlorophenyl)-3-methylurea | Herbicidal | Inhibition of plant growth |

| 2-Amino-6-chloropyrimidine | Nucleic acid synthesis | Inhibition of nucleic acid synthesis |

The biological activity of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline is thought to involve interactions with various biological targets such as enzymes and receptors. The tetrahydropyrimidine ring is particularly notable for its ability to engage in hydrogen bonding and hydrophobic interactions with these targets.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of related compounds against breast, colon, and lung cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that the tetrahydropyrimidine structure may enhance anticancer properties through specific molecular interactions .

- Antimicrobial Studies : Research has demonstrated that similar compounds possess antimicrobial properties. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results showed varied antibacterial activity correlating with structural modifications .

- Inflammation Modulation : Another study focused on the anti-inflammatory effects of tetrahydropyrimidine derivatives. These compounds were found to inhibit pro-inflammatory cytokines in vitro, indicating a potential mechanism for treating inflammatory diseases .

Synthesis Pathways

The synthesis of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline typically involves multi-step organic reactions. Key steps may include:

- Formation of the tetrahydropyrimidine ring.

- Introduction of the chloro substituent on the aniline moiety.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying the activity of 5-Chloro-2-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline. Areas for future investigation include:

- Detailed mechanistic studies to understand interactions at the molecular level.

- Exploration of structure-activity relationships (SAR) to optimize efficacy.

- Clinical trials to assess therapeutic potential in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.